2,3,4-Trimethoxybenzaldehyde

Overview

Description

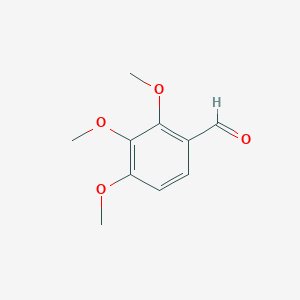

2,3,4-Trimethoxybenzaldehyde (CAS: 2103-57-3) is a benzaldehyde derivative substituted with methoxy groups at the 2-, 3-, and 4-positions of the aromatic ring. Its molecular formula is $ \text{C}{10}\text{H}{12}\text{O}_4 $, with a molar mass of 208.20 g/mol. The compound is synthesized via formylation of pyrogallol (1,2,3-trihydroxybenzene) using triethyl orthoformate, followed by methylation with iodomethane (MeI) to yield the trimethoxy-substituted benzaldehyde . Industrial-grade this compound is purified via sodium bisulfite addition and recrystallization in ethanol, achieving a reference-standard purity of 99.48% with a melting point of 37.8–39.6°C .

This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of antiproliferative acrylate derivatives , anticancer neoclerodanes , and calcium channel blockers like Lomerizine . It is also a precursor in enantioselective syntheses of colchicine derivatives and antifungal geranylated phenols . Its stability and well-characterized structure make it a reliable reference material in analytical chemistry .

Preparation Methods

O-Alkylation of 2,3,4-Trihydroxybenzaldehyde

The most widely adopted industrial method involves the sequential methylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate under alkaline conditions . Phase transfer catalysts (PTCs), such as tetrabutylammonium bromide, enhance reaction efficiency by facilitating the transfer of hydroxide ions into the organic phase.

Reaction Conditions and Optimization

-

Catalysts : Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) at 0.5–2 mol% .

-

Temperature : 50–70°C, avoiding side reactions like demethylation .

-

Solvents : Water or aqueous NaOH (35% w/v) for cost-effective separation .

A representative procedure (from Example 1 in ) achieves 82.9% yield :

-

2,3,4-Trihydroxybenzaldehyde is dissolved in aqueous NaOH.

-

Dimethyl sulfate is added incrementally with PTC at 70°C.

-

The mixture is refluxed for 5 hours, followed by extraction and vacuum distillation.

Table 1: Comparative Yields in O-Alkylation Methods

| Catalyst | NaOH Concentration | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Tetrabutylammonium | 35% | 82.9 | 99.6 | |

| Trioctylmethylammonium | 25% | 73.0 | 99.0 |

This method’s scalability is evidenced by annual production capacities exceeding 100 tons . However, dimethyl sulfate’s toxicity necessitates stringent safety protocols.

Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene

The Vilsmeier-Haack reaction provides a two-step route from 1,2,3-trimethoxybenzene, avoiding phenolic starting materials . The formylation step introduces the aldehyde group via a chloroiminium intermediate.

Key Process Parameters

-

Reagents : Dimethylformamide (DMF) and POCl₃ generate the Vilsmeier reagent .

-

Workup : Hydrolysis with ice water followed by toluene extraction .

A Russian patent reports 74–75% yield with 99.5% purity:

-

1,2,3-Trimethoxybenzene reacts with DMF-POCl₃ at 80°C.

-

The intermediate is hydrolyzed, crystallized, and washed to remove impurities.

Advantages :

Reductive Amination for Pharmaceutical Intermediates

This compound is synthesized via reductive amination in trimetazidine production . Piperazine and hydrogen gas are used in the presence of Pd/C catalysts.

Industrial-Scale Protocol :

-

Reactants : this compound (78.4 g), piperazine (68.8 g), MTBE solvent.

-

Conditions : 10 bar H₂ at 70°C for 2 hours.

-

Yield : >90% after filtration and solvent removal.

Table 2: Catalytic Hydrogenation Efficiency

| Catalyst | Solvent | Pressure (bar) | Yield (%) |

|---|---|---|---|

| 5% Pd/C | MTBE | 10 | 90 |

| 5% Pd/C | Ethanol | 10 | 85 |

This method’s high yield and minimal byproducts make it ideal for API manufacturing.

Rosenmund Reduction of 2,3,4-Trimethoxybenzoyl Chloride

The Rosenmund reduction converts acid chlorides to aldehydes using poisoned catalysts . While less common, it offers an alternative for specialty applications.

Procedure :

-

Synthesis of Acid Chloride : Gallic acid is methylated and treated with PCl₅.

-

Reduction : 3,4,5-Trimethoxybenzoyl chloride is hydrogenated over Pd/BaSO₄.

-

Yield : 59% after distillation and crystallization.

Limitations :

-

Requires high-purity acid chloride.

-

Lower yield compared to other methods.

Dakin Reaction for Structural Isomer Synthesis

Although primarily used for 2,3,4,5-tetramethoxytoluene, the Dakin reaction can functionalize trimethoxybenzaldehyde derivatives . It involves hydroxylation followed by formylation:

-

Hydroxylation : H₂O₂ and H₂SO₄ introduce a phenolic group.

-

Formylation : Paraformaldehyde and MgCl₂ yield the aldehyde .

Utility : Adaptable for synthesizing analogs with additional methoxy groups.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,3,4-Trimethoxybenzoic acid.

Reduction: 2,3,4-Trimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

- Intermediate for Pharmaceuticals : 2,3,4-Trimethoxybenzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. It enhances drug development efficiency by facilitating the creation of complex molecules .

- Building Block in Organic Chemistry : This compound is crucial for researchers in developing new materials due to its ability to act as a building block in organic synthesis .

Biological Research

- Antibacterial Activity : Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. A study showed its effectiveness compared to metal complexes derived from it:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Vibrio harveyi | 9 (L4), 12 ([Co(L4)]) |

| Vibrio vulnificus | 9 (L4), 12 ([Co(L4)]) |

| Escherichia coli | Nil (L4), 8 ([Co(L4)]) |

| Bacillus pumilus | 13 (L4), 15 ([Co(L4)]) |

The mode of action involves hydrogen bonding between the azomethine nitrogen atom and cell constituents, disrupting normal cellular processes .

- Antioxidant Properties : The compound is also studied for its potential antioxidant properties, contributing to health and nutrition research with implications for disease prevention .

Industrial Applications

- Flavor and Fragrance Industry : Due to its pleasant aroma, it is utilized in perfumes and flavorings, enhancing consumer products with a unique scent profile .

- Polymer Chemistry : It finds use in formulating specialty polymers, improving material properties for applications in coatings and adhesives .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against several pathogens. The results indicated that while the compound alone showed limited activity against Escherichia coli, its metal complexes exhibited enhanced antibacterial properties. This suggests that modifications to the compound can significantly improve its therapeutic potential.

Case Study 2: Synthesis of Chalcones

The synthesis of chalcones from this compound was achieved via base-catalyzed condensation with substituted acetophenones. This method highlights the versatility of the compound in generating bioactive molecules essential for pharmaceutical development .

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxybenzaldehyde involves its interaction with various molecular targets and pathways. For example, it has been studied for its effects on tubulin-dependent GTP hydrolysis . The compound can inhibit the polymerization of tubulin, thereby affecting cell division and other cellular processes.

Comparison with Similar Compounds

Structural Isomers of Trimethoxybenzaldehyde

2,3,4-Trimethoxybenzaldehyde is compared with its positional isomers, including 2,4,6-trimethoxybenzaldehyde , 3,4,5-trimethoxybenzaldehyde , and asaronaldehyde (2,4,5-trimethoxybenzaldehyde). Key differences in biological activity, physicochemical properties, and synthetic utility are outlined below.

Table 2: Physicochemical Properties

| Compound | Molar Surface Area (αm, Ų/molecule) | Saturation Vapor Pressure (Psat, Pa) |

|---|---|---|

| This compound | 220 | 1.2 × 10⁻³ |

| 2,4-Dimethoxy-3-methylbenzaldehyde | 195 | 3.5 × 10⁻³ |

| 3,4-Dimethoxybenzaldehyde | 185 | 2.8 × 10⁻³ |

Key Insight : Reduced αm (due to fewer methoxy groups or methyl substitution) correlates with higher Psat. The 2,3,4-isomer’s lower volatility is attributed to its higher polarity and hydrogen-bonding capacity.

Comparison with Non-Isomeric Analogs

- 2,3,4-Trimethylbenzaldehyde (CAS: 34341-28-1): Replacing methoxy with methyl groups reduces polarity, increasing hydrophobicity but eliminating hydrogen-bonding capacity. This analog lacks the antifungal and antiproliferative activity seen in methoxy-substituted derivatives .

- 3,4-Dimethoxybenzaldehyde : Fewer methoxy groups lower αm and increase Psat, making it more volatile but less bioactive than the 2,3,4-isomer .

Biological Activity

2,3,4-Trimethoxybenzaldehyde is a trimethoxylated aromatic aldehyde with the chemical formula CHO. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties.

This compound is typically synthesized through a series of reactions involving methylation and formylation processes. The synthesis often utilizes gallic acid and dimethyl sulfate under alkaline conditions to yield the final product. The compound appears as white to light yellow crystals with a melting point of 38-40 degrees Celsius .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. A study evaluated its efficacy alongside its metal complexes against several pathogens:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Vibrio harveyi | 9 (L4), 12 ([Co(L4)]) |

| Vibrio vulnificus | 9 (L4), 12 ([Co(L4)]) |

| Escherichia coli | Nil (L4), 8 ([Co(L4)]) |

| Bacillus pumilus | 13 (L4), 15 ([Co(L4)]) |

The results indicate that the metal complexes derived from this compound show enhanced antibacterial activity compared to the ligand alone. The mode of action is believed to involve hydrogen bonding between the azomethine nitrogen atom and cell constituents, disrupting normal cellular processes .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity. It was found effective against common fungal strains such as Aspergillus flavus and Aspergillus niger. The zones of inhibition were recorded as follows:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Aspergillus flavus | 1 (L4), 3 ([Co(L4)]) |

| Aspergillus niger | 1 (L4), 2 ([Co(L4)]) |

These findings suggest that both the ligand and its metal complexes possess antifungal properties, with the complexes showing superior efficacy .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. In studies comparing the antioxidant capacity of the ligand and its metal complexes, it was observed that the latter exhibited significantly higher activity. The antioxidant mechanism is attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress in biological systems .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. A study highlighted its effects on tubulin-dependent GTP hydrolysis, which is crucial for cell division. By inhibiting this process, the compound could potentially disrupt cancer cell proliferation. Further investigations are necessary to fully elucidate its mechanisms and therapeutic potential in oncology .

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

- Antibacterial Efficacy : A comprehensive study demonstrated that metal complexes derived from this compound exhibit greater antibacterial effects than the parent compound alone.

- Antifungal Studies : Research showed significant inhibition of fungal growth by both the ligand and its metal complexes against clinically relevant strains.

- Antioxidant Mechanisms : Investigations into the antioxidant properties revealed that these compounds can effectively reduce oxidative damage in cellular models.

Q & A

Basic Research Questions

Q. How is 2,3,4-trimethoxybenzaldehyde synthesized, and what critical parameters govern its purity in laboratory-scale production?

The compound is typically synthesized via methoxy reduction and Knoevenagel condensation using precursors like this compound derivatives. Key parameters include reaction temperature (optimized at reflux conditions), solvent selection (e.g., absolute ethanol), and stoichiometric control of acetic acid as a catalyst. Post-synthesis, recrystallization in ethanol ensures purity . Purity validation requires gas chromatography (GC) with area normalization, achieving ≥99.48% purity with ±0.07% uncertainty .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard. For example, ¹H-NMR detects characteristic aldehyde proton signals at δ 9.8–10.2 ppm, while IR identifies C=O stretching vibrations near 1700 cm⁻¹. Mass spectrometry (MS) further confirms molecular weight (196.2 g/mol) via molecular ion peaks .

Q. How can researchers assess the purity and stability of this compound for long-term storage?

Use gas chromatography-mass spectrometry (GC-MS) to monitor degradation products (e.g., 2,3,4-trimethoxybenzyl alcohol). Accelerated stability studies under varying temperatures (e.g., 25°C–40°C) over 6 months confirm stability. Homogeneity tests via ANOVA analysis ensure batch consistency .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity in antifungal studies?

Comparative studies with isomers (e.g., 2,4,5-TMB and 3,4,5-TMB) reveal that methoxy group positioning affects antifungal potency. Dose-response curves (0–1 mg/mL) show 2,3,4-TMB exhibits higher cell lysis (~80% at 0.5 mg/mL) against Candida spp. compared to isomers, likely due to enhanced membrane permeability .

Q. What methodologies resolve contradictions in reported melting points (e.g., 36.5°C vs. 38–40°C) for this compound?

Discrepancies arise from purity variations and measurement techniques. Differential Scanning Calorimetry (DSC) with controlled heating rates (1–5°C/min) minimizes errors. Standardized calibration using high-purity reference samples (99.48% purity) reduces inter-laboratory variability .

Q. How can researchers identify and quantify degradation impurities in this compound during pharmaceutical formulation studies?

GC-MS without derivatization is optimal. For example, degradation impurities like 2,3,4-trimethoxybenzyl alcohol are resolved via column chromatography (e.g., DB-5MS) and identified via fragmentation patterns (m/z 181 for benzaldehyde derivatives). Quantitation uses external calibration curves with ≤2% RSD .

Q. What strategies optimize the synthesis of this compound derivatives for antitumor applications?

Knoevenagel condensation with substituted aryl aldehydes (e.g., 4-trifluoromethylbenzaldehyde) under inert atmospheres improves yields. Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups enhance antitumor activity in in vitro models (e.g., MTT assays) .

Q. Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement Quality-by-Design (QbD) principles:

- Define Critical Quality Attributes (CQAs): Purity (>99%), residual solvent levels (<0.1%).

- Control Critical Process Parameters (CPPs): Reaction time (4–6 hours), pH (4.5–5.5).

- Use Design of Experiments (DoE) to optimize factors like temperature and catalyst loading .

Q. What chromatographic systems are recommended for separating this compound from co-eluting impurities?

Reverse-phase HPLC with C18 columns (5 µm, 250 × 4.6 mm) and mobile phases of acetonitrile/water (70:30 v/v) at 1 mL/min. Detection at 254 nm resolves benzaldehyde derivatives with resolution >2.0 .

Q. Data Interpretation and Contradictions

Q. How to reconcile discrepancies in reported bioactivity data across studies?

Variations arise from assay conditions (e.g., cell lines, incubation times). Normalize data using positive controls (e.g., fluconazole for antifungal studies) and apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to isolate compound-specific effects .

Q. Why do NMR spectra of this compound sometimes show unexpected peaks?

Trace solvents (e.g., residual ethanol) or oxidation byproducts (e.g., carboxylic acids) may cause this. Pre-analysis purification via column chromatography (silica gel, hexane/ethyl acetate) and deuterated solvent drying (e.g., DMSO-d6) mitigate interference .

Properties

IUPAC Name |

2,3,4-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTUXUGXIFRVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062179 | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [Acros Organics MSDS] | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2103-57-3, 54061-90-4 | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoxybenzaldehyde (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054061904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,3,4-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZY3UK34C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.